Ethyl 2-amino-4-(difluoromethoxy)benzoate
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Overview
Description
Ethyl 2-amino-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and a difluoromethoxy substituent
Preparation Methods
The synthesis of ethyl 2-amino-4-(difluoromethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-4-hydroxybenzoic acid.
Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Ethyl 2-amino-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-4-(difluoromethoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers with specific properties.
Biological Studies: It is employed in studies investigating the effects of difluoromethoxy groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(difluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electronic and steric properties.
Comparison with Similar Compounds
Ethyl 2-amino-4-(difluoromethoxy)benzoate can be compared with similar compounds such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 2-amino-4-(trifluoromethoxy)benzoate: The trifluoromethoxy group provides different electronic properties compared to the difluoromethoxy group, potentially altering the compound’s biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-15-9(14)7-4-3-6(5-8(7)13)16-10(11)12/h3-5,10H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFCUYGZZBOHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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